(4-Isobutyrylphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

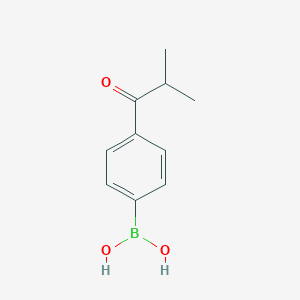

“(4-Isobutyrylphenyl)boronic acid” is a type of organoborane compound . It has a CAS Number of 186498-27-1 and a molecular weight of 192.02 . Its linear formula is C10H13BO3 .

Synthesis Analysis

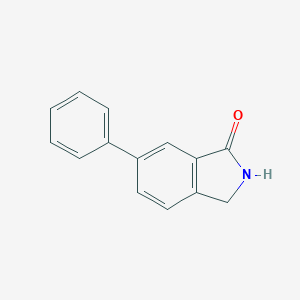

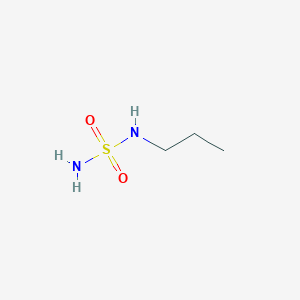

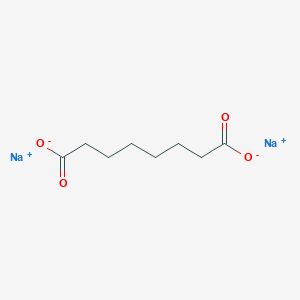

The synthesis of “(4-Isobutyrylphenyl)boronic acid” involves the addition of organometallic reagents to boranes . A detailed investigation of boron-catalysed amidation reactions has been carried out, studying the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid .Molecular Structure Analysis

The molecular structure of “(4-Isobutyrylphenyl)boronic acid” is represented by the linear formula C10H13BO3 . It has a molecular weight of 192.02 .Chemical Reactions Analysis

Boronic acids, including “(4-Isobutyrylphenyl)boronic acid”, are used in various chemical reactions. They are particularly used in Suzuki–Miyaura cross-coupling reactions . Borinic acids are not competent catalysts for amidation, as they either form unreactive amino-carboxylate complexes or undergo protodeboronation to give boronic acids .Physical And Chemical Properties Analysis

“(4-Isobutyrylphenyl)boronic acid” is a solid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 306.5±35.0 °C at 760 mmHg, and a flash point of 139.2±25.9 °C .Wissenschaftliche Forschungsanwendungen

1. Sensing and Detection of Diols and Anions (4-Isobutyrylphenyl)boronic acid can be used in the detection of diols and anions, which is one of the most common applications of boronic acids. They can form complexes with sugars and other diol-containing compounds, making them useful in sensors for biological molecules like glucose or catecholamines such as dopamine .

Synthesis of Borinic Acid Derivatives

Recent advances in synthetic chemistry have shown that boronic acids can be transformed into borinic acid derivatives. These derivatives have potential applications in various fields, including materials science and pharmaceuticals .

Organic Synthesis Intermediates

Boronic acids serve as intermediates in organic synthesis, particularly in Suzuki coupling reactions where they react with aryl halides to form biaryl compounds. This is a key step in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Colorimetric Assays for Biomacromolecules

Boronic acid-based molecular probes are used for colorimetric detection of small molecules and biomacromolecules. This application is significant in developing assays for clinical diagnostics and biochemical research .

Click Chemistry Applications

The versatility of boronic acids extends to click chemistry, where they are used to synthesize compounds containing the boronic acid moiety. This has implications for the development of new materials and bioconjugation strategies .

Safety And Hazards

“(4-Isobutyrylphenyl)boronic acid” is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

Boronic acids, including “(4-Isobutyrylphenyl)boronic acid”, are increasingly being used in diverse areas of research . They are used in various sensing applications, both homogeneous assays and heterogeneous detection . The key interaction of boronic acids with diols allows their use in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . The future of boronic acids in medicinal chemistry is promising, with the potential to obtain new drugs shortly .

Eigenschaften

IUPAC Name |

[4-(2-methylpropanoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3/c1-7(2)10(12)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUNNCDOCRSHJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)C(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611202 |

Source

|

| Record name | [4-(2-Methylpropanoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Isobutyrylphenyl)boronic acid | |

CAS RN |

186498-27-1 |

Source

|

| Record name | [4-(2-Methylpropanoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B180243.png)

![7-(4-Nitro-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene](/img/structure/B180248.png)

![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)